molecular formula C29H29ClN2O4S B2892783 Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215750-95-0

Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2892783
CAS No.: 1215750-95-0
M. Wt: 537.07
InChI Key: RDAXLDOBSIXSIT-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. The compound is characterized by a benzyl group at position 6 and a 3-methoxy-2-naphthamido substituent at position 2. The ethyl carboxylate group at position 3 and the hydrochloride salt enhance its solubility for pharmacological applications.

Properties

IUPAC Name

ethyl 6-benzyl-2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O4S.ClH/c1-3-35-29(33)26-22-13-14-31(17-19-9-5-4-6-10-19)18-25(22)36-28(26)30-27(32)23-15-20-11-7-8-12-21(20)16-24(23)34-2;/h4-12,15-16H,3,13-14,17-18H2,1-2H3,(H,30,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAXLDOBSIXSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1215750-95-0) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C29H29ClN2O4S
  • Molecular Weight : 537.1 g/mol
  • CAS Number : 1215750-95-0

Structural Characteristics

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the methoxy and naphthamido groups enhances its pharmacological potential.

Research indicates that compounds with a thieno[2,3-c]pyridine structure exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thieno[2,3-c]pyridine possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that thieno[2,3-c]pyridine derivatives showed potent activity against Gram-positive and Gram-negative bacteria. This compound was found to be effective against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity :
    • In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involved the induction of apoptosis and modulation of key signaling pathways such as MAPK and PI3K/Akt.
  • Anti-inflammatory Activity :
    • Research indicated that the compound reduced the production of inflammatory markers in a murine model of inflammation. It significantly decreased levels of TNF-alpha and IL-6 in treated animals compared to controls.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits MCF-7 and A549 cell proliferation
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Key Observations:

Thiophene-2-carboxamido () and phenylthioureido () groups incorporate sulfur, which may influence metabolic stability or receptor affinity.

Position 6 Substituents :

  • Benzyl (target compound, –15) vs. methyl (): Benzyl groups enhance lipophilicity and may improve blood-brain barrier penetration.

Salt Forms :

  • Hydrochloride salts (target compound, –15) improve aqueous solubility compared to free bases .

Structure-Activity Relationships (SAR)

  • Aromatic Substituents : Compounds with 3-(trifluoromethyl)phenyl or naphthyl groups (e.g., ) exhibit enhanced receptor binding due to hydrophobic and electronic effects .
  • Amino and Carbonyl Groups: The 2-amino-3-carbonyl motif (common in ) is critical for adenosine A1 receptor interactions. Modifications here alter allosteric vs. competitive activity .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions, starting with cyclization of thiophene and pyridine derivatives, followed by functional group modifications (e.g., benzylation, amidation). Key steps include:

  • Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core under reflux conditions in ethanol or dioxane .
  • Amidation : Coupling of the naphthamido group using activating agents under inert atmospheres .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt . Analytical validation employs TLC for reaction monitoring and NMR/IR spectroscopy for structural confirmation. For example, IR confirms carbonyl (C=O, ~1670 cm⁻¹) and amine (NH, ~3180 cm⁻¹) groups, while ¹H-NMR identifies aromatic protons and methylene bridges .

Q. How is the molecular structure characterized, and what functional groups dictate reactivity?

Structural elucidation combines X-ray crystallography (if single crystals are obtainable) and computational modeling (DFT for 3D conformation). The compound features:

  • A tetrahydrothieno[2,3-c]pyridine core with a benzyl substituent at position 5.
  • Electron-rich 3-methoxy-2-naphthamido and ethyl carboxylate groups, which influence reactivity via steric and electronic effects . The InChIKey (e.g., CSDUDCLUNLQPRG-UHFFFAOYSA-N) and SMILES notation provide standardized descriptors for database searches .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while ethanol minimizes byproducts during cyclization .
  • Temperature control : Stepwise heating (e.g., 70–80°C for Boc protection ) avoids decomposition.
  • Catalysts : DMAP accelerates acylation reactions, as seen in tert-butoxycarbonyl (Boc) protection steps . Mass spectrometry monitors intermediate purity, and HPLC quantifies final product yields .

Q. What strategies resolve contradictions in spectral data during structural validation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) are addressed by:

  • Multi-technique validation : Cross-referencing ¹H/¹³C-NMR with HSQC/HMBC for connectivity .
  • Computational refinement : DFT simulations (e.g., Gaussian09) predict NMR/IR spectra and compare with empirical data .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond lengths .

Q. How is the compound's pharmacological potential evaluated in neurological research?

Target identification involves:

  • Receptor binding assays : Screening against neurotransmitter receptors (e.g., adenosine A1 or GABA receptors) using radioligand displacement .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with neuronal ion channels .
  • In vitro models : Testing permeability via Caco-2 cell monolayers to assess blood-brain barrier penetration .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in derivatives?

SAR studies require:

  • Systematic substitution : Modifying the benzyl, naphthamido, or carboxylate groups to assess impact on bioactivity .
  • Pharmacophore mapping : Identifying critical motifs (e.g., hydrogen-bond acceptors in the naphthamido group) using MOE or Schrödinger Suite .
  • Data correlation : Linking logP values (from HPLC) with cellular uptake efficiency .

Methodological Notes

  • Controlled experiments : Always include negative controls (e.g., unsubstituted analogs) to isolate functional group effects .
  • Safety protocols : Follow SHELX guidelines for crystallographic data handling and OSHA standards for handling hydrochloride salts .
  • Data reproducibility : Document solvent ratios, temperature gradients, and catalyst loadings meticulously .

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